molecular formula C16H24N6O2 B2940735 3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-90-3

3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2940735
CAS No.: 898412-90-3
M. Wt: 332.408
InChI Key: CDTCJWXZLOZNOA-UHFFFAOYSA-N
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Description

3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the purine family, which is significant in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the tetramethyl and 3-methylbutyl groups through alkylation reactions. Common reagents used in these steps include methyl iodide and butyl lithium under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance reaction rates and reduce production costs. Purification is achieved through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, using reagents such as chlorine or nitric acid.

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, with specific temperatures and pressures to ensure the desired product formation. Solvents like dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets within cells. It can inhibit or activate various biochemical pathways, depending on its structure and the presence of functional groups. The compound’s effects are mediated through binding to enzymes or receptors, altering their activity and leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetramethylbenzene: Known for its high melting point and use in industrial applications.

    3-Methyl-N-(3-methylbutylidene)-1-butanamine:

Uniqueness

3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its complex structure, which allows for diverse chemical reactivity and a broad range of applications. Its unique combination of functional groups makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3,4,7,9-tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-9(2)7-8-21-15-17-13-12(22(15)11(4)10(3)18-21)14(23)20(6)16(24)19(13)5/h9,11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTCJWXZLOZNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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